(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine
Overview
Description
“(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine” is a complex organic compound. It contains a cyclopropylmethyl group, a propyl group, and a 3-pyridinylmethyl group . The compound is related to cyclopropylmethylamine, which has a molecular weight of 71.12 g/mol .
Synthesis Analysis
The synthesis of such compounds often involves ring cleavage methodology reactions. This process can lead to the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another common method for synthesizing amines is reductive amination, which involves the nucleophilic addition of ammonia or an amine to a carbonyl group to form an imine .Molecular Structure Analysis
The molecular structure of “(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine” would be expected to contain a cyclopropylmethyl group, a propyl group, and a 3-pyridinylmethyl group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
Amines, including “(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine”, can act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . The ring cleavage reaction of 3-formyl (aza)indoles with n-propyl β-ketoester can afford m-aminoaryl-ο-propyl ethyl nicotinates .Physical And Chemical Properties Analysis
The physical and chemical properties of “(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine” would be expected to be similar to those of related compounds. For example, cyclopropylmethylamine has a molecular weight of 71.12 g/mol . Amines are generally soluble in water and can react with acids to form salts .Mechanism of Action
Safety and Hazards
Amines can pose occupational hazards, including visual disturbances . Specific safety and hazard information for “(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine” would depend on its exact composition and use. For example, cyclopropanemethylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Future Directions
The future directions for “(cyclopropylmethyl)propyl(3-pyridinylmethyl)amine” would depend on its specific applications. Amines are used intensively in various fields, including catalysts, poultry feed, corrosion inhibitors, drugs, bactericides, and herbicides . The development of new synthetic routes and applications for amines is an active area of research .
properties
IUPAC Name |
N-(cyclopropylmethyl)-N-(pyridin-3-ylmethyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-8-15(10-12-5-6-12)11-13-4-3-7-14-9-13/h3-4,7,9,12H,2,5-6,8,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXBVWSAIOFJGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5427480 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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